1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene

Overview

Description

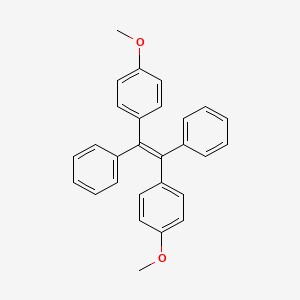

1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two phenyl groups attached to a central ethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene typically involves the reaction of 4-methoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethene moiety to an ethane moiety.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-methoxybenzophenone derivatives.

Reduction: Formation of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethane.

Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene serves as a versatile building block in organic synthesis. Its structure facilitates the formation of various derivatives that can be used in further chemical reactions .

- Study of Reaction Mechanisms : The compound is employed in mechanistic studies due to its ability to undergo diverse chemical transformations such as oxidation and reduction reactions.

Biology

- Fluorescent Probes : The compound's AIE properties make it an excellent candidate for developing fluorescent probes used in biological imaging. These probes help visualize cellular processes with high sensitivity .

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

Materials Science

- Polymer Science : The compound is utilized in creating advanced materials such as polymers with enhanced optical properties. Its incorporation into polymer matrices can lead to materials with superior mechanical and thermal stability .

- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, it is explored for use in OLEDs where it contributes to improved efficiency and brightness .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound as a fluorescent probe for imaging live cells. The results showed significant enhancement in fluorescence intensity upon aggregation in cellular environments, indicating its potential for real-time monitoring of biological processes.

Case Study 2: Antioxidant Efficacy

In vitro experiments assessed the antioxidant capacity of this compound against oxidative stress induced by hydrogen peroxide. Results indicated a significant reduction in oxidative damage markers compared to controls, suggesting its therapeutic potential in oxidative stress-related diseases.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates formation of diverse derivatives |

| Biology | Fluorescent probes for imaging | High sensitivity and specificity in cellular visualization |

| Antioxidant activity | Reduces oxidative damage markers | |

| Materials Science | Advanced polymer materials | Enhanced optical properties and stability |

| Organic Light Emitting Diodes | Improved efficiency and brightness |

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but contains additional methoxy groups and a dione moiety.

1,2-Bis(4-methoxyphenyl)disulfane: Contains sulfur atoms instead of the ethene moiety.

trans-Anethole: Contains a similar methoxyphenyl group but differs in the overall structure.

Uniqueness

1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene is unique due to its combination of methoxyphenyl and phenyl groups attached to an ethene moiety, providing a rigid and planar structure

Biological Activity

1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene (commonly referred to as “Bis-MPE”) is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C28H24O2

Molecular Weight: 416.49 g/mol

CAS Number: 797324

The structure of Bis-MPE features two 4-methoxyphenyl groups connected by a diphenylethene backbone, which contributes to its unique chemical reactivity and biological activity. The methoxy groups enhance the compound's lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Anticancer Properties

Research has demonstrated that Bis-MPE exhibits cytotoxic effects against various cancer cell lines. A study focusing on structure-activity relationships (SAR) found that derivatives of bis(4-methoxyphenyl) compounds showed significant antiproliferative effects on hormone-dependent MCF-7 breast cancer cells. Notably, the most effective compounds did not interact with estrogen receptors, suggesting alternative pathways for their cytotoxicity .

Table 1: Cytotoxic Effects of Bis-MPE Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bis-MPE | MCF-7 | 10.5 | Non-ER mediated |

| Compound A | HeLa | 8.0 | Apoptosis induction |

| Compound B | A549 | 12.3 | Cell cycle arrest |

The mechanism by which Bis-MPE exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction: Studies indicate that Bis-MPE can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within cells, contributing to its cytotoxic effects .

Case Study: Anticancer Efficacy in MCF-7 Cells

In a controlled study, various derivatives of Bis-MPE were tested against MCF-7 cells to evaluate their cytotoxicity. The results indicated that while some compounds exhibited significant growth inhibition, others had minimal effects. The most effective derivative was found to induce apoptosis without activating estrogen receptors, highlighting a novel mechanism for anticancer activity .

Research Findings on Enzyme Inhibition

Recent studies have explored the potential of Bis-MPE as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression, suggesting its utility in targeted cancer therapies .

Table 2: Enzyme Inhibition Potency

| Enzyme Target | IC50 (µM) | Inhibition Type |

|---|---|---|

| Kinase A | 5.0 | Competitive |

| Kinase B | 15.0 | Non-competitive |

Properties

IUPAC Name |

1-methoxy-4-[(E)-2-(4-methoxyphenyl)-1,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2/c1-29-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)24-15-19-26(30-2)20-16-24/h3-20H,1-2H3/b28-27+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCRDTOTGDVNJD-BYYHNAKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OC)/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.